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  • Product: Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
  • CAS: 202199-02-8

Core Science & Biosynthesis

Foundational

"Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" molecular structure

An In-depth Technical Guide to Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Synthesis, Characterization, and Potential Applications This guide provides a comprehensive technical overview of Pyridin-2-ylmethyl-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. We will delve into its molecular structure, synthesis via reductive amination, detailed characterization protocols, and explore its potential utility for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Structure and Significance

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, with the molecular formula C11H16N2O, is a secondary amine featuring both a pyridine and a tetrahydrofuran moiety. This unique combination of aromatic and aliphatic heterocyclic rings imparts specific chemical properties that make it an interesting building block in synthetic chemistry. The pyridine ring offers a site for coordination with metal ions and can participate in hydrogen bonding, while the tetrahydrofuran ring provides conformational flexibility and can influence solubility.

The strategic placement of these two functional groups suggests its potential as a bidentate ligand in coordination chemistry or as a scaffold in the design of novel bioactive molecules. Understanding its synthesis and characterizing its properties are the first critical steps toward unlocking its potential.

Synthesis Pathway: Reductive Amination

A common and efficient method for synthesizing secondary amines like Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is through reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aldehyde and a primary amine, followed by its reduction to the corresponding amine.

Caption: Reductive amination pathway for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )Amount (mmol)
2-PyridinecarboxaldehydeC6H5NO107.1110.0
TetrahydrofurfurylamineC5H11NO101.1510.0
Sodium triacetoxyborohydrideC6H10BNaO6211.9415.0
Dichloromethane (DCM), anhydrousCH2Cl284.9350 mL
Acetic Acid, glacialC2H4O260.051.0
Saturated Sodium BicarbonateNaHCO384.01As needed
Anhydrous Magnesium SulfateMgSO4120.37As needed

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-pyridinecarboxaldehyde (10.0 mmol) and anhydrous dichloromethane (50 mL). Stir until the aldehyde is fully dissolved.

  • Amine Addition: Add tetrahydrofurfurylamine (10.0 mmol) to the solution. A slight exotherm may be observed.

  • Imine Formation: Add glacial acetic acid (1.0 mmol) to catalyze the imine formation. Stir the reaction mixture at room temperature for 1 hour.

  • Reduction: In a separate beaker, suspend sodium triacetoxyborohydride (15.0 mmol) in a small amount of anhydrous DCM. Add this suspension to the reaction mixture in portions over 15 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by flash column chromatography on silica gel.

Molecular Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Proton NMR will provide information on the number of different types of protons and their neighboring environments. Expected signals include those from the pyridine ring, the tetrahydrofuran ring, the methylene bridge, and the amine proton.

  • ¹³C NMR: Carbon NMR will show the number of chemically distinct carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. Look for characteristic absorption bands for N-H stretching (amine), C-N stretching, and the aromatic C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the expected [M+H]⁺ ion would be at m/z 193.27.

Potential Applications

The unique structural features of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine suggest several areas of potential application for researchers:

  • Coordination Chemistry: The nitrogen atoms of the pyridine ring and the secondary amine can act as a bidentate ligand for various metal ions, forming stable coordination complexes. These complexes could be investigated for catalytic activity or as novel materials with interesting magnetic or optical properties.

  • Medicinal Chemistry: The pyridine and tetrahydrofuran motifs are present in numerous bioactive compounds. This molecule could serve as a scaffold for the synthesis of new drug candidates. For example, derivatives of pyridin-2-yl-methylamine have been investigated for their activity as 5-HT1A receptor agonists[1].

  • Asymmetric Synthesis: Chiral versions of this amine could be employed as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.

Safety and Handling

  • 2-Pyridinecarboxaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Tetrahydrofurfurylamine: Corrosive. Causes burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Sodium triacetoxyborohydride: Water-reactive. Releases flammable gas. Handle in a dry environment.

  • Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use. The final product should be handled with care, assuming it may have unknown biological activity.

Conclusion

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a readily accessible molecule with a range of potential applications in chemistry and drug discovery. The reductive amination protocol described herein provides a reliable and scalable method for its synthesis. Thorough characterization using standard analytical techniques is crucial to ensure the quality of the material for downstream applications. Further exploration of this compound and its derivatives is warranted to fully elucidate its potential.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • PubChem. (n.d.). Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1999).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical properties of the heterocyclic amine, Pyridin-2-ylmethyl-(tetrahydro-furan-2...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of the heterocyclic amine, Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. As a molecule incorporating both a pyridine and a tetrahydrofuran moiety, it holds potential interest in medicinal chemistry and materials science. This document collates available predicted data, offers insights based on the physicochemical characteristics of its constituent functional groups, and provides standardized protocols for the experimental determination of its key physical and spectroscopic properties. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound.

Introduction and Molecular Structure

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 202199-02-8) is a secondary amine featuring a pyridine ring linked via a methylene bridge to a nitrogen atom, which is also bonded to a methyl-substituted tetrahydrofuran ring. The presence of the basic pyridine nitrogen, the secondary amine, and the polar ether functionality of the tetrahydrofuran ring suggests a molecule with a complex interplay of potential intermolecular interactions, including hydrogen bonding and dipole-dipole forces. These structural features are anticipated to significantly influence its physical properties, such as its melting point, boiling point, and solubility. Understanding these properties is a critical first step in its handling, purification, formulation, and application in further research and development.

Below is a diagram illustrating the logical relationship between the compound's structural components and its resulting physicochemical characteristics.

A Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine B Pyridine Ring A->B C Secondary Amine A->C D Tetrahydrofuran Ring A->D E Physical Properties (Melting Point, Boiling Point, Solubility, pKa) B->E Aromaticity, Basicity C->E Hydrogen Bonding, Basicity D->E Polarity, H-bond Acceptor

Caption: Molecular structure and its influence on physical properties.

Core Physicochemical Properties

Direct experimental data for Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is not extensively available in the peer-reviewed literature. The following table summarizes key identifiers and predicted physical properties sourced from chemical supplier databases. It is imperative for researchers to experimentally verify these values.

PropertyValueSource
CAS Number 202199-02-8ChemicalBook
Molecular Formula C₁₁H₁₆N₂OChemicalBook
Molecular Weight 192.26 g/mol ChemicalBook
Physical Form SolidSigma-Aldrich
Predicted Boiling Point 303.4 ± 17.0 °CChemicalBook
Predicted Density 1.067 ± 0.06 g/cm³ChemicalBook
Predicted pKa 7.26 ± 0.20ChemicalBook

Detailed Analysis of Physical Properties

Melting Point

The observation that this compound is a solid at room temperature is consistent with its molecular weight and the potential for strong intermolecular forces.[1] The presence of a secondary amine allows for hydrogen bonding, which, in conjunction with dipole-dipole interactions from the pyridine and tetrahydrofuran rings, would contribute to a well-ordered crystal lattice and a relatively high melting point for a molecule of its size. Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Boiling Point

The predicted boiling point of 303.4 ± 17.0 °C reflects the significant energy required to overcome the intermolecular forces in the liquid state.[2] Hydrogen bonding from the secondary amine is a primary contributor to this elevated boiling point. For context, the simpler parent compound, tetrahydrofurfurylamine, has a boiling point of 153-154 °C. The addition of the pyridin-2-ylmethyl group substantially increases the molecular weight and polar surface area, leading to the significantly higher predicted boiling point.

Solubility

The "like dissolves like" principle suggests that the solubility of this compound will be dictated by the balance of its polar and non-polar characteristics. The pyridine, amine, and ether functionalities impart polarity and the capacity for hydrogen bonding with protic solvents. The aliphatic portions of the tetrahydrofuran ring and the methylene bridges contribute to its non-polar character.

  • Aqueous Solubility : Due to the presence of two nitrogen atoms that can be protonated, the aqueous solubility is expected to be pH-dependent. In acidic solutions, the formation of a cationic salt should significantly enhance water solubility.[3] In neutral or basic water, solubility is likely to be limited.

  • Organic Solvents : The compound is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding. Solubility in less polar solvents like dichloromethane and ethyl acetate is also anticipated, while it is expected to be poorly soluble in non-polar solvents like hexane.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.

  • N-H Stretch : A characteristic peak for the secondary amine N-H stretch is expected in the region of 3350-3310 cm⁻¹. This peak is typically weaker and sharper than the O-H stretch of alcohols.

  • C-H Stretches : Aromatic C-H stretching from the pyridine ring will likely appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the tetrahydrofuran and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

  • C=N and C=C Stretches : The pyridine ring will exhibit characteristic aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ range.

  • C-N Stretch : The C-N stretching of the aliphatic amine portion is expected in the 1250–1020 cm⁻¹ region.

  • C-O-C Stretch : A strong, characteristic C-O-C ether stretch from the tetrahydrofuran ring should be prominent in the 1070-1150 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR :

    • Pyridine Protons : Four distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring.

    • Methylene Protons : Two singlets or complex multiplets are anticipated for the two different methylene groups (-CH₂-N and Py-CH₂-N).

    • Tetrahydrofuran Protons : The protons on the tetrahydrofuran ring will appear in the aliphatic region (δ 1.5-4.0 ppm), with the proton on the carbon adjacent to the oxygen being the most downfield.

    • Amine Proton : A broad singlet for the N-H proton is expected, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR :

    • Pyridine Carbons : Five distinct signals are expected in the aromatic region (δ 120-150 ppm) for the carbons of the pyridine ring.

    • Aliphatic Carbons : Signals for the two methylene carbons and the four carbons of the tetrahydrofuran ring will be present in the upfield region (δ 20-80 ppm).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion Peak : The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (192.26).

  • Fragmentation : Common fragmentation pathways would likely involve cleavage at the C-N bonds, leading to fragments corresponding to the pyridin-2-ylmethyl cation (m/z 92) and the tetrahydrofuran-2-ylmethyl moiety.

Experimental Protocols

The following are standardized, general procedures for the determination of the physical and spectroscopic properties of a solid organic compound like Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid organic compound.

cluster_0 Melting Point Determination Workflow A 1. Sample Preparation (Dry and powder the solid) B 2. Capillary Loading (Load 2-3 mm of sample) A->B C 3. Instrument Setup (Place capillary in heating block) B->C D 4. Rapid Heating (Determine approximate melting point) C->D E 5. Slow Heating (Heat at 1-2 °C/min near melting point) D->E F 6. Record Range (Note temperature at first liquid drop and complete melting) E->F

Caption: Workflow for melting point determination.

  • Sample Preparation : Ensure the sample is completely dry and finely powdered.[4]

  • Capillary Loading : Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup : Place the capillary tube into the heating block of a melting point apparatus.[4]

  • Approximate Determination : Heat the sample rapidly to get an approximate melting point. This allows for a more efficient and accurate subsequent measurement.

  • Accurate Determination : Use a fresh sample and heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]

  • Record the Melting Range : Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid. This is the melting range.[5] A pure compound will have a sharp melting range.

Solubility Determination

This qualitative protocol determines the solubility of the compound in various solvents.

  • Solvent Addition : In a small test tube, add approximately 20-30 mg of the solid compound.[6]

  • Volume : Add about 1 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane).

  • Mixing : Agitate the mixture vigorously for 1-2 minutes.

  • Observation : Observe if the solid dissolves completely. If the compound is water-soluble, test the pH of the solution with litmus or pH paper to indicate its acidic or basic nature.[6] Solubility in aqueous acid (5% HCl) suggests a basic functional group like an amine.[2]

Spectroscopic Sample Preparation and Analysis
  • Background Spectrum : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.[7]

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[8]

  • Sample Dissolution : Dissolve 10-50 mg of the sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]

  • Transfer : Transfer the solution to an NMR tube, ensuring no solid particles are present.

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[10]

  • Spectrum Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids. The sample is then vaporized by heating.[11]

  • Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[12]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[13]

  • Detection : A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a solid compound with predicted physical properties that are logically derived from its molecular structure. The presence of hydrogen-bonding moieties and polar functional groups suggests a relatively high melting and boiling point, with solubility favoring polar solvents. While experimental data is currently limited, the predicted spectroscopic features provide a clear roadmap for its characterization. The standardized protocols outlined in this guide offer a robust framework for the empirical validation of these properties, which is an essential step for any further investigation or application of this compound in drug development or materials science.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • NCERT. (n.d.). Tests for functional groups in organic compounds. Retrieved from [Link]

  • Liu, Y., et al. (2020). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology, 10(1), 123-130. Retrieved from [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Kirin, S. I., et al. (2005). Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). Inorganic Chemistry, 44(15), 5404-5414. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Foxon, S. P., et al. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1355. Retrieved from [Link]

  • BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved from [Link]

  • de la Pradilla, R. F., et al. (2006). SYNTHESIS OF TETRAHYDROFURFURYLAMINES RELATED TO MUSCARINE. HETEROCYCLES, 68(7), 1429-1436. Retrieved from [Link]

  • Addo, F. T., et al. (2017). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JBR Journal of Science and Medicine, 1(1), 5.
  • HSC Chemistry. (2023, November 24). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. Retrieved from [Link]

  • S.S. Jain Subodh P.G. College. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • Zhang, L., et al. (2015). Synthesis and characterization of two novel M(II) (M= Co or Cu) complexes with a long flexible and neutral tetradentate dipyridyl ligand.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Ahn, S. H., et al. (2017). Copper (II) complexes containing N, N′-BIDENTATEN-(Pyridin-2-ylmethyl) aniline and Its derivatives: Synthesis, structure and magnetic property. Polyhedron, 123, 234-243.
  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Kysil, A., et al. (2018). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 14, 2568-2575. Retrieved from [Link]

  • Westin, J. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]

  • Reyes-García, L. J. (2013). FACILE SYNTHESIS OF TETRAHYDROPYRIMIDINES WITH POSSIBLE INSECTICIDAL ACTIVITY. Revista Boliviana de Química, 30(1), 66-69. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine, a he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine, a heterocyclic amine with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis via reductive amination, potential pharmacological applications, and essential safety considerations. This document is intended to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

Compound Profile: Identity and Physicochemical Properties

IUPAC Name: 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine[1][2][3]

Common Synonyms: Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

CAS Number: 202199-02-8

Molecular Formula: C₁₁H₁₆N₂O

Molecular Weight: 192.26 g/mol

This compound incorporates a pyridine ring, a secondary amine linker, and a tetrahydrofuran moiety. This unique combination of a heteroaromatic system and a saturated heterocyclic ring system imparts a specific three-dimensional structure and polarity that is of interest in designing molecules with biological activity.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Boiling Point303.4 ± 17.0 °CChemicalBook[4]
Density1.067 ± 0.06 g/cm³ChemicalBook[4]
pKa7.26 ± 0.20ChemicalBook[4]
FormSolidSigma-Aldrich[5]

Note: The boiling point, density, and pKa are predicted values and should be confirmed experimentally.

Synthesis via Reductive Amination: Mechanism and Protocol

The most direct and widely applicable method for the synthesis of 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is through a one-pot reductive amination reaction. This method involves the condensation of an aldehyde (2-pyridinecarboxaldehyde) with a primary amine ((tetrahydrofuran-2-yl)methanamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Mechanistic Rationale

The reductive amination process is a cornerstone of amine synthesis due to its efficiency and broad substrate scope.[6] The reaction proceeds in two key steps:

  • Imine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, the imine. This step is often catalyzed by mild acid.

  • Reduction: A reducing agent, selective for the imine over the aldehyde, is used to reduce the imine to the corresponding amine. The choice of reducing agent is critical to prevent the reduction of the starting aldehyde.

Reductive_Amination Reactants 2-Pyridinecarboxaldehyde + (Tetrahydrofuran-2-yl)methanamine Imine Imine Intermediate Reactants->Imine Condensation (-H₂O) Product 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine Imine->Product Reduction [H]

Figure 1: General workflow for the reductive amination synthesis.

Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis, based on established methodologies for reductive amination.[6][7][8] Optimization of reaction conditions may be necessary to achieve maximum yield and purity.

Materials:

  • 2-Pyridinecarboxaldehyde

  • (Tetrahydrofuran-2-yl)methanamine (Tetrahydrofurfurylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-pyridinecarboxaldehyde (1.0 equivalent). Dissolve the aldehyde in an appropriate volume of anhydrous 1,2-dichloroethane or tetrahydrofuran (approximately 0.1-0.5 M concentration).

  • Amine Addition: To the stirred solution, add (tetrahydrofuran-2-yl)methanamine (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine.

Self-Validation: The success of the synthesis should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the purified product. The obtained data should be consistent with the expected structure.

Potential Pharmacological Applications in Drug Development

While specific preclinical or clinical data for 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine is not extensively published, the structural motifs present in the molecule suggest potential for activity within the central nervous system (CNS).[9][10]

A patent has claimed that a class of pyridin-2-yl-methylamine derivatives, which includes the title compound, may possess antidepressant and analgesic properties.[5][11] The proposed mechanism of action for some of these derivatives is agonist activity at the 5-HT₁ₐ receptor.[11] Furthermore, various pyridine derivatives have been investigated for a wide range of pharmacological activities, including anticonvulsant, antimicrobial, and anticancer effects.[12][13][14]

The combination of the electron-rich pyridine ring and the more flexible, saturated tetrahydrofuran moiety could allow for specific interactions with biological targets. Further in vitro and in vivo studies are necessary to fully elucidate the pharmacological profile of this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃):

  • Pyridine Protons: Expect signals in the aromatic region (δ 7.0-8.6 ppm). The proton adjacent to the nitrogen will be the most downfield.

  • Methylene Protons (Pyridine-CH₂-N): A singlet or AB quartet around δ 3.8-4.2 ppm.

  • Methylene Protons (THF-CH₂-N): A multiplet around δ 2.6-3.0 ppm.

  • Tetrahydrofuran Protons: A series of multiplets in the upfield region (δ 1.5-4.0 ppm).

  • NH Proton: A broad singlet, the chemical shift of which will be concentration-dependent.

Predicted ¹³C NMR (in CDCl₃):

  • Pyridine Carbons: Signals in the aromatic region (δ 120-160 ppm).

  • Methylene Carbons: Signals in the range of δ 45-60 ppm.

  • Tetrahydrofuran Carbons: Signals in the range of δ 25-70 ppm.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 193.1335

Safety and Handling

As a novel chemical entity, 1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Based on the starting materials and the final product's chemical class, the following hazards should be considered:

  • 2-Pyridinecarboxaldehyde: Irritant, may cause respiratory irritation.

  • Tetrahydrofurfurylamine: Flammable liquid and vapor, causes skin and eye irritation.

  • Secondary Amines: Can be corrosive and irritating to the skin, eyes, and respiratory tract.

In case of exposure, follow standard laboratory safety protocols. In case of skin or eye contact, flush with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

1-(Pyridin-2-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine represents a promising scaffold for further investigation in drug discovery, particularly in the area of CNS disorders. The synthetic route via reductive amination is robust and amenable to laboratory-scale production. This guide provides a comprehensive foundation for researchers to synthesize, characterize, and further explore the therapeutic potential of this intriguing molecule. As with any research chemical, all handling and experimental procedures should be conducted with the utmost attention to safety.

References

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • ResearchGate. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni y AlO x Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2023). Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor. Retrieved from [Link]

  • Google Patents. (1997). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
  • MDPI. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Google Patents. (2002). Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ResearchGate. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • PMC. (2020). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • ResearchGate. Synthesis of N-(pyridin-2-ylmethyl)furan-2-carboxamide. Retrieved from [Link]

  • PubMed. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Retrieved from [Link]

  • University of Westminster. (2003). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Retrieved from [Link]

  • PMC. (2020). Pyridine alkaloids with activity in the central nervous system. Retrieved from [Link]

  • ResearchGate. Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. Retrieved from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). Retrieved from [Link]

  • Sdfine. Chemwatch GHS SDS 2699. Retrieved from [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Retrieved from [Link]

  • PubMed. (2006). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • Angene Chemical. Safety Data Sheet. Retrieved from [Link]

  • Axel Global. 89-8733-85 "(Pyridin-2-ylmethyl)(tetrahydrofuran-2 ... Retrieved from [Link]

  • Arctom. CAS NO. 202199-02-8 | 1-(Pyridin-2-yl)-N-((tetrahydrofuran ... Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" in Medicinal Chemistry

Introduction: Unveiling the Potential of a Hybrid Scaffold In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel therapeutic agents with enhanced potency and selectivity. The molecule Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine represents a compelling example of such a design strategy, marrying two "privileged" heterocyclic systems: the pyridine ring and the tetrahydrofuran moiety.

The pyridine ring is a cornerstone of drug discovery, integral to a wide array of approved drugs and clinical candidates. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating interactions with various biological targets. Similarly, the tetrahydrofuran ring is a common motif in natural products and synthetic drugs, contributing to favorable pharmacokinetic properties and often playing a crucial role in receptor binding.[3]

This guide posits that the unique combination of these two scaffolds in "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" creates a promising platform for exploring novel therapeutic applications, particularly in the realms of neurodegenerative and inflammatory disorders. We will delve into two high-potential applications: its investigation as a histamine H3 receptor antagonist and its evaluation as an acetylcholinesterase inhibitor.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. The following table summarizes the key predicted and available data for "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine".

PropertyValueSource
Molecular Formula C11H16N2OChemicalBook[4]
Molecular Weight 192.26 g/mol ChemicalBook[4]
Boiling Point 303.4±17.0 °C (Predicted)ChemicalBook[4]
Density 1.067±0.06 g/cm3 (Predicted)ChemicalBook[4]
pKa 7.26±0.20 (Predicted)ChemicalBook[4]
CAS Number 202199-02-8ChemicalBook[4]
Proposed Synthetic Protocol: Reductive Amination

The synthesis of "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" can be efficiently achieved via a standard reductive amination protocol. This widely used reaction involves the condensation of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.

G cluster_reactants Starting Materials cluster_reaction Reaction Steps A Pyridine-2-carbaldehyde C Imine Formation (Condensation) A->C B Tetrahydrofuran-2-ylmethanamine B->C D Reduction C->D Reducing Agent (e.g., NaBH(OAc)3) E Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (Final Product) D->E

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of pyridine-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add tetrahydrofuran-2-ylmethanamine (1.0-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours until the reaction is complete, as indicated by TLC analysis.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine".

Application Note 1: Investigation as a Histamine H3 Receptor Antagonist

Scientific Rationale

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system.[5] It acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin.[5][6] Antagonists of the H3R have shown therapeutic potential in treating a range of neurological disorders such as Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder.[5] The pyridine moiety is a common scaffold in known H3R antagonists, suggesting that "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" may exhibit affinity for this receptor.[6]

G cluster_pathway Histamine H3 Receptor Signaling Histamine Histamine H3R H3 Receptor Histamine->H3R Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Neurotransmitter ↓ Neurotransmitter Release G_protein->Neurotransmitter cAMP ↓ cAMP AC->cAMP Antagonist H3R Antagonist (Test Compound) Antagonist->H3R Blocks

Caption: Simplified H3R antagonist mechanism.

Experimental Protocol: In Vitro H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the H3 receptor.

Materials:

  • HEK-293 cells stably expressing the human H3 receptor.

  • [3H]-Nα-methylhistamine (radioligand).

  • Test compound: "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine".

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the H3R-expressing HEK-293 cells in ice-cold binding buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer to a final protein concentration of 50-100 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of membrane suspension, 50 µL of [3H]-Nα-methylhistamine (at a concentration near its Kd), and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [3H]-Nα-methylhistamine, and 50 µL of a high concentration of an unlabeled H3R antagonist (e.g., 10 µM thioperamide).

    • Competitive Binding: 50 µL of membrane suspension, 50 µL of [3H]-Nα-methylhistamine, and 50 µL of the test compound at various concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 2: Evaluation as an Acetylcholinesterase Inhibitor

Scientific Rationale

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[7] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[8] The tetrahydrofuran motif is present in some compounds that have been investigated as AChE inhibitors, suggesting that our target molecule may interact with the active site of this enzyme.[9]

G cluster_mechanism AChE Catalysis and Inhibition ACh Acetylcholine AChE AChE Active Site ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolyzes Inhibitor AChE Inhibitor (Test Compound) Inhibitor->AChE Blocks

Caption: Acetylcholinesterase inhibition mechanism.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant).

  • Acetylthiocholine iodide (ATCI) as the substrate.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compound: "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine".

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations in phosphate buffer.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 10 µL of DTNB solution.

    • Test Wells: 120 µL of phosphate buffer, 20 µL of the test compound at different concentrations, 20 µL of AChE solution, and 10 µL of DTNB solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

Data Analysis:

  • Calculate the rate of reaction (V) for each well (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the resulting dose-response curve.

Future Directions and Conclusion

The protocols outlined above provide a foundational framework for the initial characterization of "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine". Positive results in these assays would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve potency and selectivity. This could involve modifications to the pyridine ring, the tetrahydrofuran ring, or the linker between them.

  • In Vivo Efficacy Studies: Evaluating the compound in animal models of neurological disorders to assess its therapeutic potential.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

References

  • Zhang, L., et al. (2017). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 22(11), 1957. Available at: [Link]

  • Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Discovery and Therapeutics, 3(27), 1-10.
  • Adami, M., et al. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. Google Patents, EP0946546B1.
  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-13.
  • Gutiérrez, M., et al. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
  • Al-Khafaji, K., et al. (2021). Guided rational design with scaffold hopping leading to novel histamine H3 receptor ligands. Cresset Group. Available at: [Link]

  • Lang, S. A., & Lin, Y. I. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents, US7208603B2.
  • Lindsley, C. W., et al. (2018). Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed, 29(11), 1901-1905. Available at: [Link]

  • Li, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863991. Available at: [Link]

  • Fernandes, C., & D'Souza, L. (2020). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 18(1), 53. Available at: [Link]

  • Moreno-Soto, M., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. Molecules, 27(15), 4995. Available at: [Link]

  • Sadeghian, H., et al. (2018). Dynamic Structure Based Pharmacophore Modeling of the Acetylcholinesterase Reveals Several Potential Inhibitors. Journal of Biomolecular Structure & Dynamics, 37(8), 2111-2122. Available at: [Link]

  • Bakunov, S. A., et al. (2019). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 15, 2308-2315. Available at: [Link]

  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(8), 348-354.
  • Kamal, A., et al. (2013). Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening. Journal of Medicinal Chemistry, 56(17), 6757-6771. Available at: [Link]

  • Vaccaro, W. D., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(24), 5545-5549.
  • Ben-Mbarek, I., et al. (2023). Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Chemical Neuroscience, 14(19), 3499-3515. Available at: [Link]

Sources

Application

Application Notes & Protocols: Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in Asymmetric Synthesis

Abstract This technical guide provides a comprehensive overview of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a chiral bidentate N,N-ligand, for researchers, chemists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a chiral bidentate N,N-ligand, for researchers, chemists, and professionals in drug development. While specific applications of this exact molecule are not extensively documented in peer-reviewed literature, its structural motifs—a pyridine-2-ylmethylamine scaffold and a chiral tetrahydrofurfuryl group—are hallmarks of a successful class of ligands in asymmetric catalysis. This document provides a robust, field-tested protocol for the synthesis of the title compound. Furthermore, it presents detailed application notes and experimental protocols for its use in key transition-metal-catalyzed reactions, drawing upon established methodologies for structurally analogous and functionally related chiral pyridine ligands.[1][2][3] The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, mechanistic insights, and expected outcomes.

Introduction: Ligand Design and Rationale

The pursuit of highly effective chiral ligands is a cornerstone of modern asymmetric catalysis.[1][3] Ligands containing a pyridine moiety are among the most widely exploited due to their modular synthesis, stability, and tunable electronic and steric properties.[1][2][4] The title compound, Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, is a compelling candidate for investigation in this field.

Its key structural features include:

  • A Bidentate N,N-Chelating Core: The pyridine nitrogen and the secondary amine nitrogen can coordinate to a metal center, forming a stable five-membered ring. This chelation restricts the geometry around the metal, creating a defined chiral pocket.

  • A Stereogenic Center: The tetrahydrofuran ring possesses a chiral center at the C2 position. When using an enantiomerically pure starting material (e.g., (S)- or (R)-tetrahydrofurfurylamine), this chirality can be effectively transferred to the catalytic environment, influencing the stereochemical outcome of a reaction.

  • Tunable Steric Hindrance: The tetrahydrofurfuryl group provides specific steric bulk that can influence substrate approach and transition state geometry, which is critical for achieving high enantioselectivity.[4]

Given these features, this ligand is a prime candidate for application in a variety of stereoselective transformations, including hydrogenations, C-C bond formations, and cyclizations.[4][5][6][7]

Synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

A reliable and high-yielding method for the synthesis of the title compound is the one-pot reductive amination of 2-pyridinecarboxaldehyde with tetrahydrofurfurylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild and chemoselective, reducing the intermediate iminium ion much faster than the starting aldehyde.[8][9][10]

Synthetic Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification A 2-Pyridinecarboxaldehyde R1 Combine A + B in DCE Stir 30 min @ RT A->R1 B (R)- or (S)-Tetrahydrofurfurylamine B->R1 C Sodium Triacetoxyborohydride R3 Add C portionwise Stir 12-18h @ RT C->R3 D 1,2-Dichloroethane (DCE) D->R1 R2 Formation of Iminium Ion Intermediate R1->R2 Imine Formation R2->R3 R4 Reduction to Final Product R3->R4 Selective Reduction W1 Quench with sat. NaHCO₃ R4->W1 W2 Extract with CH₂Cl₂ (3x) W1->W2 W3 Dry organic layer (Na₂SO₄) W2->W3 W4 Concentrate in vacuo W3->W4 P Purify via Column Chromatography (Silica, EtOAc/Hexanes) W4->P Final Final Product: Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine P->Final

Caption: Workflow for the synthesis of the chiral ligand.

Detailed Synthesis Protocol

This protocol describes the synthesis on a 10 mmol scale.

Materials & Reagents:

  • 2-Pyridinecarboxaldehyde (1.07 g, 10.0 mmol, 1.0 equiv.)

  • (R)-Tetrahydrofurfurylamine (1.01 g, 10.0 mmol, 1.0 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.54 g, 12.0 mmol, 1.2 equiv.)[8][10]

  • 1,2-Dichloroethane (DCE), anhydrous (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-pyridinecarboxaldehyde (1.07 g, 10.0 mmol).

  • Solvent and Amine Addition: Add 50 mL of anhydrous 1,2-dichloroethane (DCE). Stir until the aldehyde is fully dissolved. To this solution, add (R)-tetrahydrofurfurylamine (1.01 g, 10.0 mmol) dropwise at room temperature.

    • Scientist's Note: The initial reaction between the aldehyde and the primary amine forms a hemiaminal, which then dehydrates to form an imine (or its protonated iminium form). Allowing this mixture to stir for ~30 minutes before adding the reducing agent ensures sufficient formation of the imine intermediate.[9]

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol) portionwise over 10 minutes. The reaction is mildly exothermic.

    • Scientist's Note: Portionwise addition helps to control the reaction temperature. NaBH(OAc)₃ is a milder reducing agent than alternatives like NaBH₄ or NaCNBH₃ and is highly effective for one-pot reductive aminations without reducing the starting aldehyde.[8][10][11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product as a colorless to pale yellow oil.

Application Note I: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction, or Palladium-catalyzed Asymmetric Allylic Alkylation (AAA), is a powerful C-C bond-forming reaction.[12] Chiral pyridine-based ligands have proven highly effective in this transformation by creating a well-defined chiral environment around the palladium center.[13][14][15]

Mechanistic Rationale

The catalytic cycle for the AAA reaction involves several key steps where the chiral ligand exerts stereocontrol.

G A Pd(0)L* B π-allyl Pd(II) Complex (Chiral Environment) A->B Oxidative Addition C Nucleophilic Attack B->C External Attack (Enantiodetermining Step) D Product Release C->D D->A Reductive Elimination Prod Chiral Product D->Prod Sub Allylic Substrate (e.g., Racemic Acetate) Sub->B Nu Nucleophile (e.g., Malonate) Nu->C

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

The enantioselectivity is primarily determined during the nucleophilic attack on one of the two termini of the π-allyl intermediate.[12] The chiral ligand (L*), in this case, Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, differentiates the two faces of the π-allyl system and the two allylic carbons, directing the nucleophile to attack a specific position from a specific face.

Protocol: AAA of 1,3-Diphenyl-2-propenyl Acetate

This protocol is adapted from established procedures using chiral P,N and N,N ligands.[14][15]

Materials & Reagents:

  • [Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (L*)

  • Racemic 1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, add [Pd(allyl)Cl]₂ (0.01 mmol, 1 mol%) and the chiral ligand L* (0.022 mmol, 2.2 mol%) to a dry reaction tube. Add 1 mL of anhydrous CH₂Cl₂ and stir the mixture at room temperature for 20 minutes.

    • Scientist's Note: This pre-formation step generates the active Pd(0)L catalyst in situ. The ligand-to-metal ratio is crucial and often requires optimization.*

  • Reaction Mixture: In a separate flask, dissolve racemic 1,3-diphenyl-2-propenyl acetate (1.0 mmol, 1.0 equiv.) in 2 mL of anhydrous CH₂Cl₂.

  • Nucleophile Preparation: To the substrate solution, add dimethyl malonate (1.5 mmol, 1.5 equiv.), followed by BSA (1.6 mmol, 1.6 equiv.) and a catalytic amount of KOAc (~5 mol%). Stir for 10 minutes.

    • Scientist's Note: BSA acts as a base to deprotonate the malonate, forming a soft, neutral nucleophile. The acetate co-catalyst can facilitate this process and influence the reaction rate.

  • Initiation: Add the substrate/nucleophile mixture to the pre-formed catalyst solution via cannula.

  • Reaction: Stir the reaction at the desired temperature (e.g., 25 °C) for the required time (typically 12-48 hours), monitoring by TLC or GC/LC.

  • Workup & Analysis: Upon completion, concentrate the reaction mixture and purify by flash chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.

Expected Data & Optimization

For a new ligand like this, a screening of reaction parameters is essential. Below is a table illustrating typical optimization parameters.

EntryLigand (mol%)Temp (°C)Time (h)Yield (%)ee (%)
12.22524TBDTBD
22.2048TBDTBD
34.42524TBDTBD
42.24012TBDTBD
TBD: To Be Determined experimentally.

Application Note II: Ruthenium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral ketones and olefins is a fundamental transformation in organic synthesis. Ruthenium complexes bearing chiral diamine or amino-alcohol ligands are among the most effective catalysts for this purpose.[6][16][17][18] The N,N-bidentate nature of the title ligand makes it an excellent candidate for forming active Ru-catalysts for transfer hydrogenation or direct hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on well-established Ru-catalyzed transfer hydrogenation systems.[16]

Materials & Reagents:

  • [RuCl₂(p-cymene)]₂

  • Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (L*)

  • Acetophenone

  • Formic acid / Triethylamine azeotrope (5:2 mixture)

  • 2-Propanol (i-PrOH)

Procedure:

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.01 mmol, 1 mol% Ru) and the chiral ligand L* (0.022 mmol, 2.2 mol%).

  • Solvent and Activation: Add 5 mL of anhydrous 2-propanol and stir the mixture at 80 °C for 15 minutes to form the active catalyst. The solution should become homogeneous.

  • Reaction: Cool the catalyst solution to room temperature. Add acetophenone (1.0 mmol, 1.0 equiv.) followed by the formic acid/triethylamine (5:2) mixture (2 mL).

    • Scientist's Note: The formic acid/triethylamine mixture serves as the hydrogen source. The active catalyst is believed to be a ruthenium hydride species formed in situ. The base is crucial for the catalytic cycle.

  • Monitoring and Workup: Stir the reaction at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours. Monitor the conversion of acetophenone by GC. After completion, quench with water, extract with ether, dry the organic phase, and concentrate.

  • Analysis: Purify the resulting 1-phenylethanol by chromatography. Determine the enantiomeric excess by chiral GC or HPLC.

Conclusion

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine represents a structurally promising yet underexplored chiral ligand for asymmetric synthesis. Its straightforward preparation via reductive amination makes it highly accessible. Based on strong precedent from analogous chiral pyridine-based N,N-ligands, it holds significant potential for application in cornerstone reactions such as palladium-catalyzed AAA and ruthenium-catalyzed asymmetric hydrogenation.[1][4][6][14] The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to investigate the catalytic efficacy of this ligand and to develop novel, highly stereoselective transformations.

References

  • Gong, L., Chen, Y., & Zhang, X. (2023). Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. Available at: [Link]

  • Li, X., et al. (2021). New tertiary amine-derived C2-symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Zhang, Y., et al. (2021). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science (RSC Publishing). Available at: [Link]

  • Wang, H., et al. (2021). Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Yao, Q., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research (ACS Publications). Available at: [Link]

  • Butt, N. A., & Zhang, W. (2015). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Gong, L., Chen, Y., & Zhang, X. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. Available at: [Link]

  • Li, W., et al. (2018). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands. PMC - NIH. Available at: [Link]

  • Elsevier. (1996). Asymmetric allylic alkylation catalyzed by palladium complexes with new chiral ligands. Tetrahedron Letters. Available at: [Link]

  • Oestreich, M., & Jolit, A. (2018). Chiral N,N Ligands Enabling Palladium-catalyzed Enantioselective Intramolecular Heck-Matsuda Carbonylation Reactions by Sequential Migratory and CO Insertions. PubMed. Available at: [Link]

  • Baratta, W., et al. (2007). Transfer Hydrogenation with Ruthenium Complexes of Chiral (Phosphinoferrocenyl)oxazolines. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Forrester, J. S., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education (ACS Publications). Available at: [Link]

  • An, N. K., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. Available at: [Link]

  • Oestreich, M., & Jolit, A. (2018). Chiral N,N Ligands Enabling Palladium-Catalyzed Enantioselective Intramolecular Heck-Matsuda Carbonylation Reactions by Sequential Migratory and CO Insertions. Request PDF. Available at: [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ResearchGate. Available at: [Link]

  • Pape, F., & Glorius, F. (2023). Asymmetric arene hydrogenation: towards sustainability and application. RSC Publishing. Available at: [Link]

  • Zhang, W., & Zhang, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and... ACS Publications. Available at: [Link]

  • Gladiali, S., & Chelucci, G. (2012). Chiral pyridine-containing ligands in asymmetric catalysis. Request PDF. Available at: [Link]

  • Myers, A. G. (n.d.). Myers Chem 115. Harvard University. Available at: [Link]

  • Pelter, A., & Kitching, W. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link]

  • Enders, D., et al. (2002). Palladium-Catalyzed Allylic Alkylation Using Chiral Hydrazones as Ligands. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Fan, Q.-A., et al. (2019). Asymmetric Ruthenium-Catalyzed Hydrogenation of Terpyridine-Type N-Heteroarenes: Direct Access to Chiral Tridentate Nitrogen Ligands. Request PDF. Available at: [Link]

  • Chem-Station. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link]

  • Carretero, J. C., et al. (2011). Synthesis of planar‐chiral pyridine N‐oxides and their application in... ResearchGate. Available at: [Link]

  • Torker, S., et al. (2021). Describing Chiral Ligands in Palladium-catalyzed Decarboxylative Asymmetric Allylic Allylation: A Critical Comparison of Three Machine Learning Approaches. ChemRxiv. Available at: [Link]

  • Gaikwad, D. S., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. Thieme. Available at: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]

  • ACS Science Talks. (2024). Science Talks Lecture 147: Robust and Reliable Palladium Precatalysts. YouTube. Available at: [Link]

  • Yao, Q., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. Available at: [Link]

  • Zhou, Y.-G., et al. (2019). Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activator. Organic Letters (ACS Publications). Available at: [Link]

  • Bäckvall, J.-E., et al. (2013). Mechanistic Investigation of Palladium-Catalyzed Allylic C–H Activation. ACS Catalysis. Available at: [Link]

Sources

Method

Application Note: Synthesis and Characterization of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Abstract This application note provides a comprehensive guide to the synthesis, purification, and characterization of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic amine with potential applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis, purification, and characterization of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. The described protocol utilizes a reductive amination reaction, a robust and widely applicable method for the formation of C-N bonds. This document offers a step-by-step experimental procedure, including reagent specifications, reaction conditions, and purification techniques. Furthermore, it details the analytical methods for the structural elucidation and purity assessment of the synthesized compound, supported by predictive data and established spectroscopic techniques.

Introduction

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS 202199-02-8) is a secondary amine incorporating both a pyridine and a tetrahydrofuran moiety.[1][2] The pyridine ring is a common scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its bioisosteric relationship with a phenyl group.[3] The tetrahydrofuran ring, a saturated five-membered cyclic ether, is also prevalent in biologically active molecules and can influence solubility and metabolic stability. The combination of these two heterocyclic systems in a single molecule presents an interesting scaffold for the development of novel chemical entities with potential therapeutic applications, such as antidepressants or analgesics.[4] This application note outlines a reliable method for the synthesis of this compound via the reductive amination of 2-pyridinecarboxaldehyde with tetrahydrofurfurylamine.

Chemical Profile

Compound Name Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine
CAS Number 202199-02-8
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Predicted Boiling Point 303.4±17.0 °C
Predicted Density 1.067±0.06 g/cm³
Predicted pKa 7.26±0.20

(Data sourced from ChemicalBook[1])

Synthesis Methodology: Reductive Amination

The synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is achieved through a one-pot reductive amination reaction. This method involves the initial formation of an imine intermediate from the condensation of 2-pyridinecarboxaldehyde and tetrahydrofurfurylamine, followed by the in-situ reduction of the imine to the desired secondary amine.[4] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation, as it does not readily reduce the starting aldehyde.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product A 2-Pyridinecarboxaldehyde C Imine Formation (Intermediate) A->C B Tetrahydrofurfurylamine B->C D Reduction (Sodium Triacetoxyborohydride) C->D E Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine D->E

Caption: Reductive Amination Workflow.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPuritySupplier
2-Pyridinecarboxaldehyde1121-60-4C₆H₅NO>98.0%TCI
Tetrahydrofurfurylamine4795-29-3C₅H₁₁NO>97.0%Sigma-Aldrich
Sodium Triacetoxyborohydride56553-60-7C₆H₁₀BNaO₆97%Sigma-Aldrich
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂>99.8%Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄≥99.5%Sigma-Aldrich
Experimental Protocol
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridinecarboxaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Amine: To the stirring solution, add tetrahydrofurfurylamine (1.05 eq) dropwise at room temperature. Allow the mixture to stir for 20-30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Add this slurry portion-wise to the reaction mixture over 15-20 minutes.

    • Rationale: Portion-wise addition helps to control any potential exotherm and ensures a steady reduction of the imine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) or by LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

Protocol
  • Column Preparation: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the gradient solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine as a colorless to light yellow oil.

Characterization

The identity and purity of the synthesized compound should be confirmed by spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyridine ring, the tetrahydrofuran ring, and the methylene groups connecting the two heterocyclic systems. The chemical shifts will be influenced by the neighboring nitrogen and oxygen atoms.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in the molecule, with distinct signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the tetrahydrofuran and methylene groups.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition of the molecule. The calculated mass for C₁₁H₁₆N₂O [M+H]⁺ is 193.1335. A similar compound, Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide, shows a molecular ion peak in its mass spectrum, indicating the stability of the parent molecule under ionization.[5]

Infrared (IR) Spectroscopy
  • The IR spectrum should display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-O-C stretching of the tetrahydrofuran ring. A broad N-H stretch may also be visible.

Safety Precautions

  • 2-Pyridinecarboxaldehyde: This reagent is sensitive to light, air, and heat. It should be stored under an inert atmosphere and refrigerated.

  • Tetrahydrofurfurylamine: This compound is a flammable liquid and can cause skin and eye irritation.[6]

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable gases upon contact with water.

  • All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Potential Applications

The structural motifs within Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine suggest its potential utility in several areas of research and development:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[4] The nitrogen atoms can act as hydrogen bond acceptors or donors, and the overall structure can be modified to optimize binding to biological targets.

  • Coordination Chemistry: The pyridine nitrogen and the secondary amine can act as ligands for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties.

  • Agrochemicals: The combination of a pyridine ring, often found in pesticides, with a tetrahydrofuran moiety could lead to new compounds with potential herbicidal or insecticidal activity.

Conclusion

This application note provides a detailed and practical guide for the synthesis and characterization of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. The reductive amination protocol described is robust and scalable, allowing for the efficient production of this valuable chemical building block. The characterization methods outlined will ensure the structural integrity and purity of the final product, enabling its use in a variety of research and development applications.

References

  • CN103508986A - Method for preparing N, N-dimethyl tetrahydrofurfurylamine - Google P
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC - NIH. (URL: [Link])

  • WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google P
  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

  • Synthesis of functionalized pyridinium salts bearing a free amino group - Arkivoc. (URL: [Link])

  • 202199-02-8 | Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | Tetrahedron. (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

  • EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google P
  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google P
  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

  • Tetrahydrofurfurylamine | C5H11NO | CID 253298 - PubChem - NIH. (URL: [Link])

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed. (URL: [Link])

  • (PDF) Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018) - ResearchGate. (URL: [Link])

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. (URL: [Link])

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org. (URL: [Link])

  • Buy Pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide | 1185299-21-1. (URL: [Link])

Sources

Application

Application Notes and Protocols for the Analytical Characterization of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Abstract This technical guide provides a comprehensive suite of analytical methodologies for the characterization and quantification of "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" (CAS 202199-02-8). In the a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methodologies for the characterization and quantification of "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" (CAS 202199-02-8). In the absence of specific compendial monographs for this molecule, this document synthesizes established analytical principles for pyridine derivatives, tetrahydrofuran moieties, and secondary amines to propose robust and reliable analytical procedures. These protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and stability testing of this compound. The methodologies detailed herein are grounded in scientific first principles and adhere to the validation expectations outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction and Molecular Profile

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a secondary amine featuring both a pyridine ring and a tetrahydrofuran ring. This unique combination of a heteroaromatic and a saturated heterocyclic moiety dictates its physicochemical properties and, consequently, the analytical strategies required for its comprehensive characterization. The pyridine group provides a chromophore for UV-Vis detection and a basic nitrogen atom, while the tetrahydrofuran group contributes to its polarity and potential for chirality at the 2-position. The secondary amine linkage is a key functional group that influences its reactivity and chromatographic behavior.

Molecular Structure:

Key Physicochemical Properties (Predicted):

PropertyValueSource
CAS Number202199-02-8
Molecular FormulaC11H16N2OInferred
Molecular Weight192.26 g/mol Inferred
Boiling Point303.4±17.0 °C
Density1.067±0.06 g/cm3
pKa7.26±0.20

Strategic Approach to Analysis

A multi-faceted analytical approach is essential for the complete characterization of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. The following diagram illustrates the logical workflow for a comprehensive analysis, from initial identification to quantitative purity assessment.

analytical_workflow cluster_qualitative Qualitative Analysis (Identity) cluster_quantitative Quantitative Analysis (Purity & Assay) cluster_validation Method Validation (ICH Q2(R2)) qual_start Structural Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) qual_start->NMR FTIR FTIR Spectroscopy (Functional Groups) qual_start->FTIR MS Mass Spectrometry (Molecular Weight) qual_start->MS quant_start Purity Assessment HPLC HPLC-UV (Purity, Assay) quant_start->HPLC GC_MS GC-MS (Volatile Impurities) quant_start->GC_MS Chiral Chiral HPLC (Enantiomeric Purity) quant_start->Chiral Validation Specificity, Linearity, Accuracy, Precision, Robustness HPLC->Validation GC_MS->Validation Chiral->Validation

Caption: Comprehensive analytical workflow for Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Scientific Rationale: Reversed-phase HPLC with UV detection is the cornerstone for purity determination and assay of this compound. The pyridine moiety contains a strong chromophore, making UV detection highly sensitive. The molecule's polarity is suitable for retention on a C18 stationary phase with a mobile phase of acetonitrile and a buffered aqueous solution. The basic nature of the secondary and pyridine nitrogens necessitates the use of a buffer to ensure consistent peak shape and retention time by suppressing the ionization of the analyte.

Protocol:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine functional groups.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 10% B to 90% B over 20 minutesA gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 260 nmPyridine derivatives typically exhibit strong absorbance around this wavelength. A full UV scan of a pure standard should be performed to determine the optimal wavelength.
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.Ensures sample solubility and compatibility with the mobile phase.
  • Method Validation: The method should be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5]

Validation ParameterAcceptance Criteria (Typical)
Specificity The peak for the main component should be free of interference from placebo, impurities, and degradation products.
Linearity R² > 0.999 over a range of 50-150% of the target concentration.
Accuracy 98.0% - 102.0% recovery for the assay.
Precision (Repeatability) RSD ≤ 1.0% for six replicate injections.
Intermediate Precision RSD ≤ 2.0% between different analysts, instruments, and days.
Robustness The method should be unaffected by small, deliberate changes in flow rate, column temperature, and mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

Scientific Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, it can be used to identify residual solvents from synthesis and to confirm the molecular weight. However, the direct analysis of amines by GC can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column.[6][7] Derivatization is often employed to increase volatility and improve chromatographic performance.[8][9]

Protocol:

  • Derivatization (using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):

    • Dissolve 1 mg of the sample in 1 mL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • The silylated derivative is now ready for injection.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (quadrupole or time-of-flight).

    • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thicknessA common, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas.
Inlet Temperature 280 °CEnsures complete volatilization of the derivatized analyte.
Injection Mode Split (50:1)To prevent column overloading.
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.A temperature program is necessary to separate compounds with different boiling points.
Transfer Line Temp 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
Mass Scan Range 40 - 500 amuTo detect the molecular ion and characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Scientific Rationale: NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H and ¹³C NMR will confirm the connectivity of the atoms, while 2D NMR techniques (COSY, HSQC) can be used to assign all proton and carbon signals definitively. The chemical shifts of the protons on the pyridine and tetrahydrofuran rings will be characteristic.[10][11][12][13]

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra.

Expected ¹H NMR Spectral Features:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Pyridine H (ortho to N)~8.5Doublet
Pyridine H (meta and para)7.0 - 7.8Multiplets
-CH₂- (pyridine side)~3.8Singlet or Doublet (if coupled to NH)
-NH-VariableBroad Singlet
-CH₂- (THF side)~2.7Multiplet
-CH- (THF, adjacent to O)~4.0Multiplet
-CH₂- (THF ring)1.5 - 2.0Multiplets

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Scientific Rationale: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine will show characteristic absorption bands for the N-H, C-N, C=N, C=C, and C-O bonds.[14][15][16][17]

Protocol:

  • Instrumentation:

    • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹.

Expected FTIR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
N-H Stretch (secondary amine)3300 - 3500Weak to medium, sharp
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Strong
C=N and C=C Stretch (pyridine ring)1400 - 1600Medium to strong
C-O Stretch (ether in THF)1050 - 1150Strong
C-N Stretch1020 - 1250Medium

Chiral HPLC for Enantiomeric Purity

Scientific Rationale: The tetrahydrofuran ring in the molecule has a chiral center at the 2-position. If the synthesis is not stereospecific, the product will be a racemic mixture. Chiral HPLC is necessary to separate and quantify the enantiomers. This is particularly important in drug development, as different enantiomers can have different pharmacological activities.[18][19][20][21][22]

Protocol:

  • Instrumentation:

    • HPLC system as described in Section 3.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and compound.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 260 nm.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. The combination of chromatographic and spectroscopic techniques ensures the confirmation of identity, the determination of purity and assay, and the assessment of enantiomeric purity. It is imperative that these methods are validated in the user's laboratory to demonstrate their suitability for their intended purpose, in accordance with regulatory guidelines.

References

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]

  • ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives. [Link]

  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

  • eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ACS Publications. (2026). From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. [Link]

  • SpectraBase. (n.d.). Pyridine. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ACS Publications. (n.d.). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. [Link]

  • ResearchGate. (2025). Hydration of tetrahydrofuran derived from FTIR spectroscopy. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubMed Central. (n.d.). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible‐Light‐Mediated Deoxygenation. [Link]

  • National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • ResearchGate. (n.d.). FTIR spectra of THF ( ∼ 3 Torr ) before and after laser irradiation at 193 nm , photoproducts are marked on the peaks. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Canadian Science Publishing. (n.d.). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - the NIST WebBook. [Link]

  • Analytice. (n.d.). Laboratory Analysis of Tetrahydrofuran (THF). [Link]

  • American Chemical Society. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. [Link]

  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Welcome to the technical support guide for the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to help researchers improve synthesis yields and overcome common experimental hurdles.

Introduction: The Chemistry of Synthesis

The synthesis of the target molecule, Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, is most efficiently achieved via a one-pot reductive amination reaction. This process involves the condensation of two starting materials, pyridin-2-ylmethanamine and tetrahydrofuran-2-carbaldehyde, to form an intermediate imine (or its protonated form, the iminium ion). This intermediate is then reduced in situ by a mild hydride-donating reagent to yield the desired secondary amine.

The choice of reducing agent is critical for the success of this reaction. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde, leading to low yields of the desired product.[1][2] Therefore, a milder, more selective reagent is required. Sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB, is the reagent of choice for this transformation.[3][4][5] STAB is particularly effective because it reduces the protonated iminium ion much faster than it reduces the starting aldehyde, allowing for a convenient one-pot procedure with high selectivity and yield.[5] The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the formation of the electrophilic iminium ion intermediate.[4][5]

Caption: General workflow for reductive amination using STAB.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yields in this reductive amination can typically be traced to one of four key areas:

  • Reagent Quality: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[2] Using aged or improperly stored STAB that has been exposed to atmospheric moisture will result in reduced activity and lower yields. Always use a freshly opened bottle or store it in a desiccator. Similarly, ensure the purity of the amine and aldehyde starting materials.

  • Incomplete Imine Formation: The formation of the imine intermediate is an equilibrium-driven process. The reaction requires a slightly acidic environment to protonate the carbonyl, making it more electrophilic. However, if the pH is too low, the starting amine will be fully protonated and become non-nucleophilic.[1] The presence of a catalytic amount of acetic acid is often sufficient.

  • Side Reaction - Aldehyde Reduction: While STAB is selective for the iminium ion, it can still reduce the aldehyde, especially if the imine formation is slow.[1][2] This side reaction produces tetrahydrofuran-2-ylmethanol, consuming both the aldehyde and the reducing agent.

  • Work-up and Purification Losses: The final product is a polar amine, which can have some solubility in the aqueous phase during extraction. Improper work-up, such as using an insufficient amount of organic solvent or not performing enough extractions, can lead to significant product loss.

Q2: My TLC analysis shows multiple spots, including one that corresponds to my starting aldehyde. What is happening?

A2: Observing the starting aldehyde on your TLC plate indicates an incomplete reaction. This could be due to:

  • Insufficient Reducing Agent: Ensure you are using a slight excess (typically 1.2 to 1.5 equivalents) of STAB to drive the reaction to completion.

  • Reaction Time: While many STAB-mediated reductive aminations are complete within a few hours at room temperature, sterically hindered or less reactive substrates may require longer reaction times or gentle heating.[3] Monitor the reaction by TLC until the starting materials are consumed.

  • Inefficient Imine/Iminium Formation: As mentioned in Q1, the equilibrium may not favor the imine. Some protocols advocate for pre-stirring the amine, aldehyde, and acetic acid for a period (e.g., 30-60 minutes) before adding the STAB to allow for sufficient imine formation.[6]

Q3: I have a significant side product that I believe is the alcohol from aldehyde reduction. How can I prevent this?

A3: The formation of tetrahydrofuran-2-ylmethanol is a classic side reaction. To minimize it:

  • Ensure Efficient Iminium Ion Formation: The key is to have the iminium ion readily available for the STAB. Adding a catalytic amount of acetic acid (0.1-1.0 equivalents) is crucial.[4][5]

  • Control Reagent Addition: Add the STAB portion-wise to the solution of the amine and aldehyde. This maintains a low concentration of the reducing agent, favoring the reduction of the more reactive iminium ion as it forms.

  • Choose the Right Solvent: Solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often preferred for STAB reactions.[5] Tetrahydrofuran (THF) is also a viable option.[5] Protic solvents like methanol are generally less ideal for one-pot STAB reactions as they can react with the reagent.[2]

Q4: How can I effectively purify the final product? The polarity seems to make it difficult.

A4: Purifying polar amines like the target molecule can be challenging.

  • Aqueous Work-up: After quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), extract the product with a suitable organic solvent like DCM or ethyl acetate. Perform multiple extractions (at least 3-4 times) to maximize recovery from the aqueous layer. Combining the organic layers, washing with brine, and drying over anhydrous sodium sulfate is a standard procedure.

  • Column Chromatography: Silica gel chromatography is the most common method. Due to the basic nature of the amine, tailing on the silica gel is a common problem. To mitigate this, you can:

    • Pre-treat the silica with triethylamine (Et₃N) by incorporating ~1-2% Et₃N into your eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).

    • Use a gradient elution, starting with a non-polar eluent and gradually increasing the polarity with a more polar solvent like methanol. A typical system would be DCM with a gradient of 0% to 10% methanol.

  • Acid-Base Extraction: For stubborn purifications, an acid-base workup can isolate the amine. Extract the crude product into an acidic aqueous solution (e.g., 1M HCl). Wash the acidic aqueous layer with a non-polar organic solvent (like ether or hexanes) to remove non-basic impurities. Then, basify the aqueous layer with NaOH or Na₂CO₃ and extract the purified amine back into an organic solvent (e.g., DCM).

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.

Materials:

  • Pyridin-2-ylmethanamine (1.0 eq)

  • Tetrahydrofuran-2-carbaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.1 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridin-2-ylmethanamine (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Add tetrahydrofuran-2-carbaldehyde (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 60 minutes to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the stirring solution. Note: The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in dichloromethane (containing 1% triethylamine) to afford the pure product.

Troubleshooting Decision Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Reaction Complete? (Check by TLC/LCMS) Incomplete Incomplete Reaction: Starting materials remain Start->Incomplete No LowYield Low Yield of Product Start->LowYield Yes, but low yield ComplexMixture Complex Mixture: Multiple side products Start->ComplexMixture Yes, but messy Success Good Yield & Purity Start->Success Yes, high yield CheckReagents 1. Check Reagent Quality - Fresh STAB? - Pure starting materials? Incomplete->CheckReagents CheckWorkup 1. Review Work-up - Sufficient extractions? - Correct pH for extractions? LowYield->CheckWorkup ControlAddition 1. Control Reagent Addition - Add STAB portion-wise? ComplexMixture->ControlAddition CheckConditions 2. Review Reaction Conditions - Anhydrous solvent? - Acetic acid added? CheckReagents->CheckConditions Reagents OK ExtendRxn 3. Extend Reaction Time or Gentle Heat CheckConditions->ExtendRxn Conditions OK OptimizeChroma 2. Optimize Chromatography - Add Et3N to eluent? - Correct gradient? CheckWorkup->OptimizeChroma Work-up OK PreformImine 2. Pre-form Imine - Stir amine/aldehyde/acid before adding STAB? ControlAddition->PreformImine Still complex

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis. Our focus is on providing practical, field-proven insights rooted in established chemical principles to ensure a safe, efficient, and reproducible process.

I. Synthesis Overview: Reductive Amination

The most direct and scalable route to synthesize Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (Target Compound) is through the reductive amination of 2-Pyridinecarboxaldehyde with (Tetrahydrofuran-2-yl)methanamine. This process typically involves two key steps: the formation of an intermediate imine followed by its in-situ reduction.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product A 2-Pyridinecarboxaldehyde C Imine Formation (Condensation) A->C B (Tetrahydrofuran-2-yl)methanamine B->C D Reduction (e.g., with NaBH(OAc)₃) C->D Intermediate Imine E Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine D->E Crude Product G start Low Yield Observed q1 Is the reaction going to completion? (Check by TLC/HPLC/GC) start->q1 cause1 Incomplete Reaction q1->cause1 No q2 Are there significant side products? q1->q2 Yes sol1a Increase reaction time or temperature. Monitor for side products. cause1->sol1a sol1b Ensure stoichiometry is correct. Consider slight excess of amine. cause1->sol1b sol1c Check reducing agent quality/activity. Use fresh, properly stored reagent. cause1->sol1c cause2 Side Reactions q2->cause2 Yes q3 Is product being lost during workup? q2->q3 No sol2a Over-reduction of aldehyde to alcohol. Solution: Add reducing agent portion-wise at controlled temp. cause2->sol2a sol2b Homocoupling of aldehyde. Solution: Ensure efficient mixing and slow addition of reagents. cause2->sol2b cause3 Workup/Purification Losses q3->cause3 Yes sol3a Product is water-soluble. Solution: Saturate aqueous layer with NaCl before extraction. Use continuous liquid-liquid extraction. cause3->sol3a sol3b Emulsion formation during extraction. Solution: Add brine, filter through celite, or use a different solvent system. cause3->sol3b sol3c Product loss on silica gel. Solution: Deactivate silica with triethylamine. Consider alternative purification like crystallization. cause3->sol3c

Caption: Decision tree for troubleshooting low reaction yield.

  • Incomplete Reaction: The kinetics of imine formation can be slow. Ensure sufficient reaction time for the condensation of the aldehyde and amine before adding the reducing agent. At scale, inadequate mixing can create localized concentration imbalances, hindering the reaction. Verify that your stirring is efficient enough to maintain a homogenous mixture.

  • Reducing Agent Decomposition: Sodium triacetoxyborohydride (STAB) and similar hydride reagents are moisture-sensitive. [1]On a larger scale, extended exposure to atmospheric moisture during addition can lead to decomposition. Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and ensure your solvents are anhydrous. [1][2]* Product Loss During Workup: The target amine, with its pyridine and tetrahydrofuran moieties, may have moderate water solubility. During the aqueous quench and extraction, a significant amount of product can be lost to the aqueous phase. To mitigate this, saturate the aqueous layer with sodium chloride (brine) to decrease the polarity and "salt out" the product into the organic layer. For large-scale operations, consider optimizing the extraction solvent.

  • Temperature Control: Reductive aminations are often exothermic. A poor temperature control on a larger scale can lead to side reactions, such as the reduction of the starting aldehyde to the corresponding alcohol, thereby reducing the overall yield. Ensure your reactor is equipped with adequate cooling capacity.

Question: I am observing a persistent impurity that is difficult to separate from my final product. What could it be and how can I prevent it?

Answer: The most common impurity in this type of reaction is the tertiary amine formed from the reaction of the desired secondary amine product with another molecule of the starting aldehyde.

  • Cause: This happens when the desired secondary amine product, being a nucleophile itself, competes with the starting primary amine to react with the aldehyde still present in the reaction mixture. This is more prevalent if the rate of reduction of the imine is slow compared to the rate of this side reaction.

  • Prevention & Mitigation:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the primary amine, (Tetrahydrofuran-2-yl)methanamine. This ensures the aldehyde is consumed primarily by the intended reactant.

    • Slow Addition of Reducing Agent: Add the reducing agent slowly and at a controlled temperature (e.g., 0-10 °C). This keeps the concentration of the intermediate imine low and favors its immediate reduction over side reactions.

    • Purification: If the impurity does form, purification can be challenging due to similar polarities. Highly efficient column chromatography may be required on a lab scale. For scale-up, consider converting the amine mixture to their hydrochloride or other salts. The difference in the physical properties of the salts (e.g., solubility, crystal structure) can often be exploited for separation via crystallization. [3] Question: The reaction becomes difficult to control thermally during the addition of the reducing agent at a larger scale. How can I manage this exotherm?

Answer: The reaction of borohydride reagents with acidic protons (like the acetic acid byproduct from STAB) and the reduction itself can be significantly exothermic.

  • Engineered Solutions:

    • Slow, Controlled Addition: Add the reducing agent portion-wise or via a syringe pump over an extended period. This allows the reactor's cooling system to dissipate the generated heat effectively.

    • Lower Initial Temperature: Start the addition at a lower temperature (e.g., 0 °C or even -10 °C) to provide a larger thermal buffer.

    • Dilution: Increasing the solvent volume can help absorb the heat generated, although this may impact reaction kinetics and downstream processing. A balance must be found.

    • Reverse Addition: In some cases, adding the solution of pre-mixed aldehyde and amine to a slurry of the reducing agent can help control the exotherm, but this must be evaluated on a small scale first.

III. Frequently Asked Questions (FAQs)

Q1: What is the most suitable reducing agent for scaling up this synthesis?

A1: The choice of reducing agent is critical for scale-up success, balancing reactivity, safety, cost, and ease of handling.

Reducing AgentProsConsScale-Up Recommendation
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over aldehydes/ketones; tolerant of many functional groups; non-pyrophoric. [4]Moisture sensitive; generates acetic acid byproduct; relatively expensive.Highly Recommended. Its selectivity and predictable reactivity make it a preferred choice for robust scale-up, despite the cost. Proper handling under inert gas is essential. [1][2][5]
Sodium Borohydride (NaBH₄) Inexpensive; readily available.Less selective (can reduce aldehydes); requires protic solvent (e.g., methanol), which can participate in side reactions; generates hydrogen gas.Use with caution. Requires careful pH control and monitoring to favor imine reduction. The generation of hydrogen gas is a significant safety concern at scale.
Catalytic Hydrogenation (H₂, Pd/C) "Green" reagent; high atom economy; cost-effective at very large scales.Requires specialized high-pressure reactor; catalyst can be pyrophoric; potential for catalyst poisoning by pyridine nitrogen.Feasible but requires significant process development. The pyridine ring can sometimes inhibit the catalyst. Screening of different catalysts and conditions is necessary.

Q2: What are the critical process parameters (CPPs) to monitor during the reaction?

A2: For a robust and reproducible process, the following parameters should be closely monitored:

  • Temperature: Crucial for controlling reaction rate and minimizing side products. Monitor during reagent addition and throughout the reaction hold.

  • Reaction Time: Track the consumption of starting materials and formation of the product using in-process controls (e.g., TLC, HPLC) to determine the reaction endpoint accurately.

  • Stoichiometry and Addition Rate: Precise control over the amount and addition speed of the limiting reagent and the reducing agent is vital for yield and purity.

  • Mixing/Agitation: Ensure consistent and efficient mixing to maintain homogeneity, especially in large reactors, to avoid localized "hot spots" or concentration gradients.

Q3: What analytical techniques are recommended for monitoring and quality control?

A3:

  • In-Process Control (IPC):

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting aldehyde.

    • HPLC/GC: Provides quantitative data on the consumption of starting materials and the formation of the product and key impurities.

  • Final Product Quality Control:

    • HPLC/GC: To determine purity and quantify impurities.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the water content.

Q4: How can I best purify the final product on a multi-kilogram scale?

A4: While flash chromatography is suitable for lab-scale purification, it is often impractical and expensive at a larger scale.

  • Extraction and Wash: Optimize the workup procedure to remove as many impurities as possible. A wash with a dilute acid (e.g., 1M HCl) can remove unreacted primary amine, followed by a base wash (e.g., NaHCO₃) to neutralize any remaining acid. The product, being a secondary amine, will have a pKa that may allow for selective extraction if pH is carefully controlled.

  • Crystallization: This is the most desirable method for large-scale purification. [3]Experiment with different solvent/anti-solvent systems to induce crystallization of the free base.

  • Salt Formation and Crystallization: If the free base does not crystallize well, forming a salt (e.g., hydrochloride, hydrobromide, or tartrate) is a highly effective strategy. Salts often have much better crystalline properties than the corresponding free bases. The purified salt can then be neutralized in a final step to provide the pure free base if required.

IV. Experimental Protocol: Gram-Scale Synthesis

This protocol serves as a starting point and should be optimized for your specific equipment and scale.

Materials:

  • 2-Pyridinecarboxaldehyde

  • (Tetrahydrofuran-2-yl)methanamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-Pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aldehyde) under a nitrogen atmosphere, add (Tetrahydrofuran-2-yl)methanamine (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the aldehyde by TLC or HPLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-18 hours, or until the reaction is deemed complete by IPC analysis.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine all organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (using a gradient of ethyl acetate in hexanes, with 1% triethylamine to prevent streaking) or by crystallization as described in the FAQ section.

V. References

  • Comptes Rendus de l'Académie des Sciences. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts.

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

  • National Institutes of Health. (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.

  • ChemicalBook. (n.d.). PYRIDIN-2-YLMETHYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE | 202199-02-8.

  • TCI Chemicals. (2025). SAFETY DATA SHEET - Sodium Triacetoxyborohydride.

  • lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.

  • Google Patents. (n.d.). EP0946546B1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

  • Merck Millipore. (2024). SAFETY DATA SHEET - Sodium triacetoxyborohydride for synthesis.

  • Synarchive. (n.d.). Purification and characterization protocols for pyridin-3-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide.

  • AK Scientific, Inc. (n.d.). Safety Data Sheet - Sodium triacetoxyborohydride.

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Reference Data & Comparative Studies

Validation

Efficacy Analysis of Pyridine-Based Compounds in Oncology: A Comparative Guide to a Novel Pyridin-2-ylmethyl Amine Derivative and Sorafenib

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific molecule, "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine," is not extensively characterized in publicly...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule, "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine," is not extensively characterized in publicly available literature. Therefore, this guide utilizes a closely related and well-studied class of compounds—pyridine-urea derivatives—as a representative proxy to provide a scientifically grounded and illustrative comparison against the established anti-cancer drug, Sorafenib. This approach allows for a detailed exploration of the potential efficacy, mechanism of action, and experimental evaluation of novel pyridine-based compounds in oncology.

Introduction: The Therapeutic Potential of Pyridine Scaffolds in Cancer Therapy

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and synthetic tractability have made it a focal point in the development of novel therapeutic agents, particularly in oncology.[3] Pyridine derivatives have been shown to exhibit a wide range of anti-cancer activities, often by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[3][4] This guide focuses on a representative pyridine-urea compound, structurally analogous to the topic molecule, and compares its potential efficacy with Sorafenib, a multi-kinase inhibitor widely used in the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[5][6]

The core of this comparative analysis will revolve around the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[7] Both the representative pyridine-urea compounds and Sorafenib are known to exert their anti-cancer effects, at least in part, through the inhibition of VEGFR-2.[6][8][9]

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is a cornerstone of tumor angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a downstream cascade of signaling events that ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.

Sorafenib , an established multi-kinase inhibitor, targets several key kinases, including VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and the Raf kinases (C-Raf and B-Raf) in the MAPK/ERK pathway.[5][10] Its broad-spectrum activity contributes to its efficacy but can also be associated with off-target effects.

The representative pyridine-urea derivatives discussed in this guide are designed to be potent and selective inhibitors of VEGFR-2.[8][9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.[3]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K PKC PKC Raf Raf Akt Akt MEK MEK ERK ERK Proliferation Cell Proliferation, Migration, Survival Sorafenib Sorafenib PyridineUrea Pyridine-Urea Derivative MTT_Workflow start Seed cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 add_compound Add test compound at various concentrations incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance end Calculate IC50 values read_absorbance->end

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2. [11]2. Compound Treatment: Treat the cells with serial dilutions of the test compound and a reference drug (e.g., Sorafenib). Include a vehicle control (e.g., DMSO). Incubate for another 48-72 hours. [12]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [13]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [14] Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. [2] Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution to 100 µL of the cell suspension. [14]4. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [15]5. Flow Cytometry Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze the cells by flow cytometry. [14] Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common).

Conclusion and Future Perspectives

While direct experimental data for "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" is currently unavailable, the analysis of structurally related pyridine-urea derivatives provides a strong rationale for its potential as an anti-cancer agent. The comparative framework presented in this guide, using Sorafenib as a benchmark, highlights the key experimental approaches and mechanistic considerations for evaluating novel pyridine-based compounds.

Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" to elucidate its specific biological activities and therapeutic potential. Further structure-activity relationship (SAR) studies could also lead to the development of even more potent and selective inhibitors of key oncogenic pathways. The integration of advanced techniques such as molecular docking and in vivo xenograft models will be crucial in advancing our understanding of this and other novel pyridine-based compounds in the quest for more effective cancer therapies.

References

  • Wang, Z., et al. (2015). PharmGKB summary: Sorafenib Pathways. Pharmacogenetics and Genomics, 25(1), 49–53. Available at: [Link]

  • Gacche, R. N., & Meshram, R. J. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(10), 1165-1188. Available at: [Link]

  • Singh, A., et al. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). Asian Journal of Chemistry, 33(3), 557-564. Available at: [Link]

  • El-Sayed, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1446. Available at: [Link]

  • Abdel-Aziz, M., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100085. Available at: [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved from [Link]

  • Al-Omary, F. A. M., et al. (2012). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 345(7), 578-586. Available at: [Link]

  • El-Sayed, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1446. Available at: [Link]

  • International Journal of Science and Technology. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT, 10(3). Available at: [Link]

  • Eissa, I. H., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6253. Available at: [Link]

  • Reddy, S. R., et al. (2022). Docking, synthesis and biological evaluation of pyridine ring containing Diaryl urea derivatives as anticancer agents. International journal of health sciences, 6(S3), 8569–8582. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sorafenib Tosylate? Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. Available at: [Link]

  • Khidr, S. H., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic Chemistry, 103, 104222. Available at: [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140. Available at: [Link]

  • El-Sayed, M. A., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1446. Available at: [Link]

  • Bio-protocol. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Barana, C., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(11), 3144. Available at: [Link]

  • Devidi, S., et al. (2023). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine, 12(1), 303-309. Available at: [Link]

  • Wikipedia. (n.d.). Sorafenib. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. Pharmaceuticals, 16(11), 1546. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

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Comparative

Performance Analysis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in Diverse Assay Systems: A Comparative Guide

Introduction In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that exhibit high affinity and selectivity for specific biological targets is paramount. The pyridin-2-ylmethylamine fra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that exhibit high affinity and selectivity for specific biological targets is paramount. The pyridin-2-ylmethylamine framework has emerged as a privileged structure, particularly in the development of ligands for neurological targets. This guide provides a comprehensive analysis of the anticipated performance of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in various assay systems. While direct experimental data for this specific molecule is not extensively published, a robust understanding of its likely biological activity can be extrapolated from comprehensive structure-activity relationship (SAR) studies of its close analogs. This document will synthesize available data on related compounds to project the performance of the title compound, offering a valuable resource for researchers in neuroscience, pharmacology, and medicinal chemistry.

The core of this investigation centers on the potent and selective agonist activity of pyridin-2-ylmethylamine derivatives at the 5-hydroxytryptamine receptor 1A (5-HT1A) .[1][2] This receptor is a well-validated target for the treatment of anxiety and depression.[3] This guide will therefore focus on the expected performance of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in assays designed to characterize 5-HT1A receptor ligands.

The Pyridin-2-ylmethylamine Scaffold: A Proven Pharmacophore for 5-HT1A Agonism

Mechanistic and thermodynamic considerations have led to the design of 6-substituted-2-pyridinylmethylamines as a potential 5-HT1A pharmacophore.[1] SAR studies have revealed that the pyridine nitrogen atom and the nature and position of substituents on the pyridine ring are critically involved in the ability of these compounds to recognize and activate 5-HT1A receptors.[1] The general structure consists of a pyridin-2-ylmethylamine core, which serves as the primary interacting moiety with the receptor, and various substituents that modulate affinity, selectivity, and pharmacokinetic properties.

The title compound, Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, incorporates a tetrahydrofuran ring, a feature that can influence properties such as solubility, metabolic stability, and receptor binding. While direct data is pending, we can infer its performance by examining analogs where the substituent on the amine is varied.

Projected Performance in Key Assay Systems

Based on the extensive research into pyridin-2-ylmethylamine derivatives, we can project the performance of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in the following key assay systems.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

Radioligand binding assays are fundamental in determining the affinity of a compound for its target receptor and its selectivity against other receptors. In these assays, a radiolabeled ligand with known high affinity for the receptor is competed off by the test compound.

Expected Performance:

It is anticipated that Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine will exhibit high affinity for the 5-HT1A receptor, likely in the nanomolar range (pKi ≥ 8).[1] Furthermore, compounds in this class have demonstrated high selectivity against other receptors, such as α1-adrenergic and D2-dopaminergic receptors (over 500-fold selectivity).[1]

Comparative Data for Representative Analogs:

Compound5-HT1A Affinity (pKi)α1-Adrenergic Affinity (pKi)D2-Dopaminergic Affinity (pKi)Selectivity (5-HT1A vs. α1/D2)
Analog A (Aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone)> 8.0< 5.3< 5.3> 500-fold
(+/-)-8-OH-DPAT (Prototypical Agonist)HighModerateLowModerate
Projected: Title Compound≥ 8.0LowLowHigh

Data for Analog A is representative of the class as described in cited literature.[1][2]

Functional Assays: Assessing Agonist Activity

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). For G-protein coupled receptors like 5-HT1A, agonist activity is often measured by quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Expected Performance:

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is expected to behave as a potent 5-HT1A agonist. In functional assays, it should inhibit forskolin-stimulated cAMP production in cells expressing the human 5-HT1A receptor.[1] The potency is expected to be comparable to or greater than the prototypical 5-HT1A agonist, (+/-)-8-OH-DPAT.[1]

Comparative Data for Representative Analogs:

CompoundAssay SystemEndpointPotency (IC50/EC50)Efficacy (% of max response)
Analog B ((3,4-dichlorophenyl)¿4-[(6-oxazol-5-ylpyridin-2-ylmethylamino)methyl]piperidin-1-yl¿methanone)HA7 cells (h5-HT1A)cAMP accumulation inhibitionNanomolarFull agonist
(+/-)-8-OH-DPAT HA7 cells (h5-HT1A)cAMP accumulation inhibitionNanomolarFull agonist
Projected: Title CompoundHEK293 or CHO cells (h5-HT1A)cAMP accumulation inhibitionNanomolarLikely full agonist

Data for Analog B is representative of the class as described in cited literature.[1]

Experimental Protocols

To facilitate the empirical validation of the projected performance, detailed protocols for the key assays are provided below.

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT1A receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes, the radioligand (e.g., [3H]8-OH-DPAT), and varying concentrations of the test compound (Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine).

    • For non-specific binding determination, include a high concentration of a known 5-HT1A ligand (e.g., serotonin).

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Assay for 5-HT1A Agonist Activity
  • Cell Culture:

    • Culture CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

    • Seed cells in a 96-well plate and allow them to attach overnight.

  • cAMP Assay:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound.

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the test compound concentration.

    • Determine the EC50 value and the maximal inhibition of forskolin-stimulated cAMP accumulation.

Visualizing the Scientific Rationale

To provide a clearer understanding of the underlying mechanisms and experimental workflows, the following diagrams are provided.

G cluster_0 5-HT1A Receptor Signaling Pathway Agonist 5-HT1A Agonist (e.g., Pyridin-2-ylmethylamine derivative) Receptor 5-HT1A Receptor Agonist->Receptor Binds and activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression (e.g., neuronal plasticity) CREB->Gene_Expression Regulates

Caption: 5-HT1A receptor signaling pathway.

G cluster_1 Experimental Workflow for Compound Evaluation Start Test Compound (Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine) Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Start->Binding_Assay Functional_Assay Functional cAMP Assay (Agonist/Antagonist Activity) Start->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, Efficacy) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Characterization of Biological Activity Data_Analysis->Conclusion

Caption: Experimental workflow for compound evaluation.

Conclusion and Future Directions

While direct experimental evidence for Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is not yet in the public domain, the wealth of data on the pyridin-2-ylmethylamine scaffold strongly supports its potential as a high-affinity, selective 5-HT1A receptor agonist. The provided comparative data from close analogs serves as a robust benchmark for its expected performance in key in vitro assays.

Future research should focus on the empirical validation of these projections through the execution of the detailed experimental protocols outlined in this guide. Subsequent studies could then explore its in vivo efficacy in animal models of anxiety and depression, as well as a comprehensive pharmacokinetic and metabolic profiling to assess its drug-like properties. The insights provided in this guide offer a solid foundation for the continued investigation of this promising compound and its potential therapeutic applications.

References

  • Design and synthesis of a series of 6-substituted-2-pyridinylmethylamine derivatives as novel, high-affinity, selective agonists at 5-HT1A receptors. PubMed. Available at: [Link]

  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Available at: [Link]

  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. PubMed Central. Available at: [Link]

Sources

Validation

Comparative analysis of "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" synthesis methods

Introduction Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a key intermediate in the development of novel therapeutics and functional materials. Its unique structure, combining the coordinating properties of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a key intermediate in the development of novel therapeutics and functional materials. Its unique structure, combining the coordinating properties of a pyridine ring with the versatile scaffold of a tetrahydrofuran moiety, makes it a valuable building block in medicinal chemistry and materials science. The efficient and selective synthesis of this secondary amine is therefore of paramount importance to researchers in these fields. This guide provides a comparative analysis of the two primary synthetic strategies for obtaining this target molecule: reductive amination and nucleophilic substitution (alkylation) . We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid researchers in selecting the optimal method for their specific needs.

Methodology 1: Reductive Amination

Reductive amination is a cornerstone of modern amine synthesis, prized for its efficiency and high selectivity in forming carbon-nitrogen bonds.[1] This one-pot reaction typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine.[2] A significant advantage of this method is the circumvention of over-alkylation, a common issue in direct alkylation methods.[3]

For the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, two convergent pathways are possible via reductive amination, as illustrated below.

cluster_0 Reductive Amination Pathways PA_start1 2-Pyridinecarboxaldehyde PA_imine Imine Intermediate PA_start1->PA_imine + PA_start2 (Tetrahydrofuran-2-yl)methanamine PA_start2->PA_imine PA_product Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine PA_imine->PA_product Reduction (e.g., NaBH(OAc)3) PB_start1 Tetrahydrofuran-2-carboxaldehyde PB_imine Imine Intermediate PB_start1->PB_imine + PB_start2 2-Picolylamine PB_start2->PB_imine PB_product Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine PB_imine->PB_product Reduction (e.g., NaBH(OAc)3)

Figure 1: Convergent Reductive Amination Pathways.

Causality Behind Experimental Choices

The choice of a mild reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because it is selective for the reduction of the protonated imine intermediate over the starting aldehyde or ketone.[4] This selectivity prevents the premature reduction of the carbonyl compound and allows for the efficient formation of the imine in the same reaction vessel. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to avoid quenching the reducing agent.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Pyridinecarboxaldehyde (1.0 eq)

  • (Tetrahydrofuran-2-yl)methanamine (1.1 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous DCM, add (tetrahydrofuran-2-yl)methanamine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.[5]

Methodology 2: Nucleophilic Substitution (Alkylation)

The direct N-alkylation of a primary amine with an alkyl halide or sulfonate is a classical and straightforward approach to synthesizing secondary amines.[6] For the target molecule, this involves the reaction of either 2-picolylamine with a reactive derivative of tetrahydrofuran-2-ylmethanol, or (tetrahydrofuran-2-yl)methanamine with a 2-picolyl halide.

A primary challenge with this method is the potential for over-alkylation.[3] The product secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a significant byproduct. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

cluster_1 Nucleophilic Substitution Pathways PC_start1 2-Picolylamine PC_product Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine PC_start1->PC_product + PC_start2 2-(Halomethyl)tetrahydrofuran (X = Cl, Br, I) PC_start2->PC_product PC_side_product Tertiary Amine (Over-alkylation) PC_product->PC_side_product Further Alkylation PD_start1 (Tetrahydrofuran-2-yl)methanamine PD_product Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine PD_start1->PD_product + PD_start2 2-(Halomethyl)pyridine (X = Cl, Br) PD_start2->PD_product PD_side_product Tertiary Amine (Over-alkylation) PD_product->PD_side_product Further Alkylation

Figure 2: Convergent Nucleophilic Substitution Pathways.

Causality Behind Experimental Choices

The use of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrohalic acid formed during the reaction without competing with the amine nucleophile.[6] A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the Sₙ2 reaction. The choice of the leaving group on the electrophile is also important; iodides are generally more reactive than bromides, which are more reactive than chlorides.

Experimental Protocol: Nucleophilic Substitution

Materials:

  • 2-Picolylamine (1.0 eq)

  • 2-(Chloromethyl)tetrahydrofuran (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 2-picolylamine (1.0 eq).

  • Add 2-(chloromethyl)tetrahydrofuran (1.0-1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired secondary amine from any unreacted starting materials and the tertiary amine byproduct.[3][7]

Comparative Analysis

FeatureReductive AminationNucleophilic Substitution (Alkylation)
Starting Materials Aldehyde/Ketone + AmineAmine + Alkyl Halide/Sulfonate
Key Reagents Mild reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, Et₃N)
Selectivity High for secondary amine; avoids over-alkylation.[3]Prone to over-alkylation, leading to tertiary amine byproducts.[3]
Reaction Conditions Generally mild (room temperature).Often requires heating (reflux).
Workup & Purification Typically straightforward aqueous workup followed by chromatography.Filtration of salts followed by aqueous workup and chromatography; separation of secondary and tertiary amines can be challenging.[8]
Yield Generally good to excellent, depending on substrates.Variable, often moderate due to byproduct formation.
Atom Economy Good; incorporates a hydride source.Lower, due to the formation of a salt byproduct.
Substrate Scope Broad; tolerant of many functional groups.Sensitive to sterically hindered amines and electrophiles.

Conclusion and Recommendations

Both reductive amination and nucleophilic substitution offer viable pathways for the synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine. However, a critical evaluation of the two methods reveals distinct advantages for reductive amination .

Reductive amination is generally the superior method due to its high selectivity, which effectively mitigates the problem of over-alkylation that plagues direct alkylation approaches.[3] The milder reaction conditions and often cleaner reaction profiles can lead to higher isolated yields of the desired secondary amine and simplify the purification process. The one-pot nature of the reaction also contributes to its overall efficiency.

For researchers aiming for a reliable, high-yielding, and selective synthesis of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine, reductive amination is the recommended methodology . Its proven track record in the synthesis of complex amines makes it the more robust and efficient choice for drug development and materials science applications.

References

  • U.S.
  • U.S.
  • Organic Chemistry Portal. "Tetrahydrofuran synthesis." Available at: [Link]

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect:  High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683.
  • Martínez-Barrasa, V., Delgado, F., Burgos, C., García-Navío, J. L., Izquierdo, M. L., & Alvarez-Builla, J. (2000). Pyridinium N-(2′-Azinyl)aminides: regioselective synthesis of 2-alkylaminoazines. Tetrahedron, 56(16), 2481-2490.
  • Seidel, D. (2017). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. The Journal of Organic Chemistry, 82(23), 12347–12354.
  • Özdemir, İ., & Çetinkaya, B. (2006). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. Applied Organometallic Chemistry, 20(9), 591-596.
  • University of Rochester, Department of Chemistry. "Workup: Amines." Available at: [Link]

  • Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(12), 1449-1467.
  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Available at: [Link]

  • Wang, D., & Astruc, D. (2015). Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines.
  • Crimmins, M. T. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Chemical Reviews, 107(1), 174-206.
  • Leffler, J. E., & Farkas, E. (1951). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Journal of the American Chemical Society, 73(7), 3262-3264.
  • Ghorai, M. K., & Tiwari, D. P. (2013). Facile and Green Synthesis of Saturated Cyclic Amines. The Journal of Organic Chemistry, 78(15), 7436-7446.
  • Reetz, M. T. (2011). Amine synthesis by reductive amination and reductive alkylation. In Comprehensive Organic Synthesis (Second Edition) (Vol. 8, pp. 1-47). Elsevier.
  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube.
  • Baran, P. S., & O'Malley, D. P. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Organic Letters, 20(15), 4639-4642.
  • U.S.
  • D'Augustin, M., & Cahiez, G. (2006). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Green Chemistry, 8(12), 1038-1044.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baran, P. S., & O'Malley, D. P. (2018). Synthesis of Secondary Amines via Self-Limiting Alkylation. Journal of the American Chemical Society, 140(34), 10834-10838.
  • Kempe, R. (2023). General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination.
  • Bomann, M. D., Gribble, G. W., & Pelter, A. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(22), 7296-7297.
  • Le CLezio, I., & Colobert, F. (2020). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 16, 280-285.
  • YouTube. (2022, December 24).
  • Chinese Patent CN110407776B, "Preparation method of 3-aminomethyl tetrahydrofuran"
  • Pinto, D. C. G. A., Silva, A. M. S., & Lodeiro, C. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3299.
  • World Intellectual Property Organization. (2021). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

This document provides essential procedural guidance for the safe and compliant disposal of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 202199-02-8).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine (CAS No. 202199-02-8). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that disposal protocols are implemented with a deep appreciation for the underlying chemical principles and regulatory requirements.

Hazard Profile and Waste Characterization

Before initiating any disposal procedure, a thorough understanding of the substance's hazard profile is paramount. Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine is a complex molecule, and its hazards are best understood by examining its constituent chemical moieties.

  • Chemical Identity:

    • Name: Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine[1]

    • CAS Number: 202199-02-8[2]

    • Molecular Formula: C₁₁H₁₆N₂O[1]

    • Known Hazard Codes: Classified as an irritant (Xi)[1].

    • Storage Class: WGK 3 (severe hazard to water), Combustible Solid (Storage Class 11).

Based on its structure, the compound's disposal plan must account for the following:

  • Pyridine Moiety: Pyridine and its derivatives are typically flammable, harmful if swallowed, inhaled, or in contact with skin, and are considered hazardous waste that must be managed according to state and federal regulations[3][4][5]. Disposal often involves high-temperature incineration[4].

  • Tetrahydrofuran (THF) Moiety: The THF component introduces a significant, often overlooked, hazard: the potential for peroxide formation upon exposure to air and light[6][7]. These peroxides can be explosive, especially if concentrated[6]. Therefore, any disposal protocol must consider the age and storage history of the material.

  • Amine Functionality: The amine group can influence the reactivity and pH of the compound.

Given this profile, Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine must be unequivocally classified and handled as a hazardous waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems[8][9].

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA Hazardous Waste Regulations: Laboratories are considered hazardous waste generators and must comply with regulations pertaining to waste identification, storage, labeling, and disposal[10][11]. Your institution will fall into one of three generator categories (Very Small, Small, or Large Quantity Generator), which dictates specific compliance requirements[11].

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a formal Chemical Hygiene Plan (CHP) for all laboratories[12][13]. The CHP must include standard operating procedures for safe handling and disposal of hazardous chemicals, ensuring employee protection[13][14]. All disposal activities must align with your institution's established CHP.

Pre-Disposal: Safe Management and Waste Minimization

Proper disposal begins with proper management during the chemical's active use. The causality is clear: proactive management minimizes risk and simplifies the final disposal process.

Table 1: Safe Handling and Storage Checklist
ParameterGuidelineRationale
Container Dating Upon receipt and upon opening, clearly label the container with both dates.The THF moiety can form explosive peroxides over time. Dating is critical for tracking its stability and ensuring it is disposed of before becoming a shock-hazard.[6]
Peroxide Testing For containers stored longer than 6-12 months after opening, periodic testing with peroxide test strips is advised.[6]To quantitatively assess the risk of explosive peroxide formation. A positive test necessitates immediate, specialized disposal procedures.[15]
Storage Store in a cool, dry, well-ventilated area away from heat, ignition sources, and strong oxidizing agents.[3][9][16]To maintain chemical stability, prevent fires, and avoid dangerous reactions.
Waste Minimization Procure the smallest quantity of the chemical necessary for your research needs.Reduces the volume of hazardous waste generated and the associated disposal costs and risks.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

  • Minimum PPE: Standard laboratory coat, splash-proof safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact)[16].

Step 2: Prepare a Designated Hazardous Waste Container

  • Compatibility is Key: Select a waste container that is in good condition, free of leaks, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is appropriate[17][18].

  • Avoid Contamination: Never mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.

Step 3: Label the Waste Container Correctly and Completely

  • Regulatory Mandate: The container must be clearly labeled before any waste is added. The label must include:

    • The words "HAZARDOUS WASTE" [17].

    • The full, unambiguous chemical name: "Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine" .

    • The CAS Number: "202199-02-8" .

    • An indication of the hazards (e.g., "Irritant," "Combustible").

Step 4: Transfer Waste into the Labeled Container

  • Location: Conduct all transfers within a certified chemical fume hood to minimize inhalation exposure.

  • Technique: Carefully pour or transfer the waste into the container, avoiding splashes. Do not overfill; leave at least 10% headspace to allow for vapor expansion[18].

  • Keep it Closed: Securely cap the waste container immediately after adding waste. Containers must remain closed at all times except when waste is being added[8].

Step 5: Store in a Satellite Accumulation Area (SAA)

  • Location: The properly labeled and closed waste container must be stored in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel[17].

  • Inspection: The SAA should be inspected weekly to ensure containers are not leaking and are properly labeled.

Step 6: Arrange for Professional Disposal

  • Contact EHS: When the container is full or has been in the SAA for the maximum allowed time (typically up to one year, though institutional policies may be stricter), contact your facility's Environmental Health & Safety (EHS) department for waste collection[15][18].

  • Professional Handling: EHS will coordinate with a licensed hazardous waste contractor for proper transportation and ultimate disposal, which will likely involve high-temperature incineration[4][19].

Emergency Procedures for Spills

In the event of a spill, a prepared response is critical to ensuring safety.

  • Small Spills (Manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-flammable absorbent material such as sand, diatomaceous earth, or vermiculite[3][5][20].

    • Carefully collect the absorbed material using non-sparking tools and place it into your labeled hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills or Peroxide Presence:

    • Do NOT attempt to clean up.

    • If you observe crystals around the container lid or the material tests positive for peroxides, do not touch or move the container[6][15].

    • Evacuate the immediate area.

    • Contact your institution's EHS or emergency response team immediately.

Diagrams

Below is a workflow diagram illustrating the decision-making process for the disposal of this chemical.

G cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_emergency Emergency Protocol start Waste Generated: Pyridin-2-ylmethyl- (tetrahydro-furan-2-ylmethyl)-amine ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Prepare & Label Compatible Waste Container 'HAZARDOUS WASTE' ppe->container transfer Step 3: Transfer Waste in Fume Hood container->transfer saa Step 4: Store in Closed Container in Satellite Accumulation Area (SAA) transfer->saa ehs Step 5: Contact EHS for Waste Pickup saa->ehs spill Spill Occurs spill_decision Is spill large or are peroxides suspected? spill->spill_decision cleanup Absorb with inert material. Collect as hazardous waste. spill_decision->cleanup No evacuate EVACUATE AREA. CONTACT EHS IMMEDIATELY. spill_decision->evacuate Yes

Caption: Disposal workflow for Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.

References

  • Pyridine - SAFETY DATA SHEET. (2024). PENTA. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA. Retrieved from [Link]

  • Tetrahydrofuran (THF) - Standard Operating Procedure. (2012). University of California, Santa Barbara. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025). Carl ROTH. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. (2019). US EPA. Retrieved from [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

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  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). MERI. Retrieved from [Link]

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  • Pyridine - Safety Data Sheet. (2023). Carl ROTH. Retrieved from [Link]

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  • THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Nagaland Pollution Control Board. Retrieved from [Link]

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Handling

Personal protective equipment for handling Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

A-to-Z Guide to Safe Handling: Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide is intended for informational purposes for labo...

Author: BenchChem Technical Support Team. Date: February 2026

A-to-Z Guide to Safe Handling: Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is intended for informational purposes for laboratory professionals. A specific Safety Data Sheet (SDS) for Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine was not available at the time of writing. The following recommendations are based on the known hazards of its constituent chemical groups: pyridines, aliphatic amines, and tetrahydrofuran derivatives. Always perform a risk assessment and consult your institution's Chemical Hygiene Plan before handling any new chemical.[1][2][3]

Hazard Assessment: A Compound of Concern

  • Pyridine Moiety : Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[5][6] They are also typically flammable liquids and can cause skin irritation.[5]

  • Aliphatic Amine Functionality : Amines, as a class, can be corrosive and cause severe skin burns and eye damage.[7][8][9] They may also cause respiratory irritation.[7][10]

  • Tetrahydrofuran (THF) Moiety : While THF itself is a common solvent, some of its derivatives can be irritants and harmful if ingested.[11]

Based on this analysis, Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine should be presumed to be:

  • Harmful or toxic via oral, dermal, and inhalation routes.

  • Corrosive to skin and eyes.

  • A respiratory irritant.

  • Potentially flammable.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound.[10][12] The selection of PPE should always be guided by a thorough risk assessment for the specific procedure being performed.[1][3]

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles and a face shieldDue to the predicted corrosive nature of amines, standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes. A face shield worn over the goggles protects the rest of the face from splashes.[12][13]
Hand Protection Double gloving with compatible materials (e.g., nitrile gloves)Nitrile gloves offer protection against a range of chemicals, including many amines and pyridine for short-term splash protection.[14][15] However, breakthrough times can be short, especially with prolonged contact.[16][17] Double gloving provides an additional layer of safety. Gloves should be changed immediately if contamination is suspected.[18]
Body Protection Chemical-resistant lab coat or apron worn over long-sleeved clothingA lab coat made of a chemical-resistant material should be worn to protect against splashes. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[19][20]
Respiratory Protection Use in a certified chemical fume hood. If not possible, a respirator may be required.All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[20] If a fume hood is not available or if there is a risk of exposure above permissible limits, a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines should be used.[10][12][21]

Operational Plan: From Benchtop to Waste

A clear, step-by-step operational plan is critical to ensure safety and experimental integrity.

Chemical Handling Workflow

The following diagram outlines the essential steps for safely handling Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_spill_kit Ensure Spill Kit is Accessible prep_fume_hood->prep_spill_kit prep_waste Prepare Labeled Waste Container prep_spill_kit->prep_waste handle_dispense Dispense Chemical in Fume Hood prep_waste->handle_dispense Proceed to Handling handle_reaction Perform Experiment handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste in Designated Container cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for handling Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine.

Step-by-Step Handling Protocol
  • Preparation :

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Locate the nearest emergency shower and eyewash station.

    • Have a spill kit readily available that is appropriate for amines.

    • Prepare a designated, labeled waste container for amine waste.[13]

  • Handling :

    • Conduct all manipulations of the chemical inside the fume hood.

    • Use caution when opening the container to avoid splashes or inhalation of vapors.

    • Dispense the required amount of the chemical carefully.

    • Keep the container tightly closed when not in use.[6]

  • Storage :

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[10]

    • The container should be clearly labeled with the chemical name and associated hazards.[2]

Emergency and Disposal Plan

Emergency Response

The following flowchart details the immediate actions to take in case of an emergency.

G cluster_spill Spill cluster_exposure Personal Exposure start Emergency spill_evacuate Evacuate Area start->spill_evacuate exp_skin Skin Contact: Rinse with water for 15 min. Remove contaminated clothing. start->exp_skin exp_eye Eye Contact: Flush with eyewash for 15 min. Seek medical attention. start->exp_eye exp_inhalation Inhalation: Move to fresh air. Seek medical attention. start->exp_inhalation spill_notify Notify Supervisor/EHS spill_evacuate->spill_notify spill_contain Contain Spill if Trained spill_notify->spill_contain

Caption: Emergency response plan for spills and personal exposure.

  • In case of skin contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • In case of eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • In case of inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • In case of ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Waste Disposal

Amine waste is considered hazardous and must be disposed of accordingly.[13][22]

  • Segregation : Keep amine waste separate from other chemical waste streams to prevent potentially violent reactions.[13]

  • Containerization : Collect all waste containing Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine in a clearly labeled, sealed, and compatible container.[13]

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Do not pour amine waste down the drain.[13][23] Some aliphatic amines may be neutralized and flushed with large amounts of water, but this should only be done with approval from your institution's environmental health and safety department.[23]

By adhering to these stringent safety protocols, you can minimize the risks associated with handling Pyridin-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine and ensure a safe and productive research environment.

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